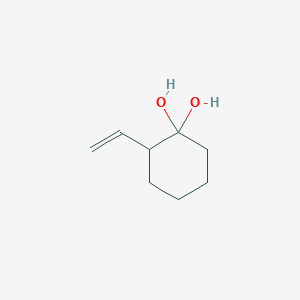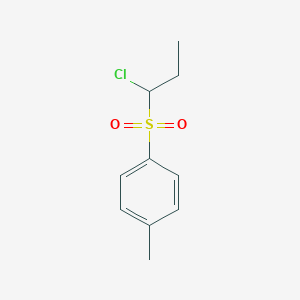
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene is an organic compound with a complex structure that includes a sulfonyl chloride group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-chloropropane under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinic acids or sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfinic acids and sulfides.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules such as proteins and peptides.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene involves the reactivity of the sulfonyl chloride group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Chloropropane-1-sulfonyl)-benzene: Similar structure but lacks the methyl group on the benzene ring.
1-(1-Chloropropane-1-sulfonyl)-2-methylbenzene: Similar structure but with the methyl group in a different position on the benzene ring.
1-(1-Chloropropane-1-sulfonyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
1-(1-Chloropropane-1-sulfonyl)-4-methylbenzene is unique due to the specific positioning of the methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This unique structure can lead to different chemical properties and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
105199-35-7 |
|---|---|
Molekularformel |
C10H13ClO2S |
Molekulargewicht |
232.73 g/mol |
IUPAC-Name |
1-(1-chloropropylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C10H13ClO2S/c1-3-10(11)14(12,13)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
BMUURNNALJNLHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(S(=O)(=O)C1=CC=C(C=C1)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
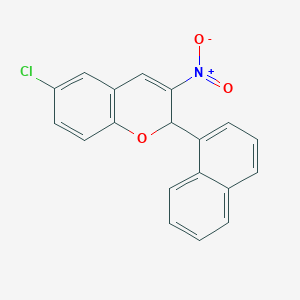
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
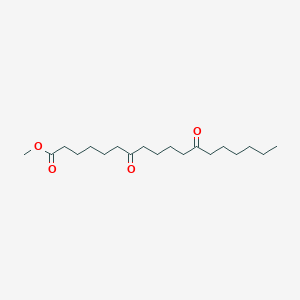
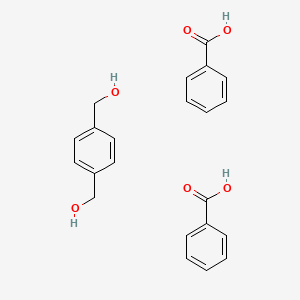
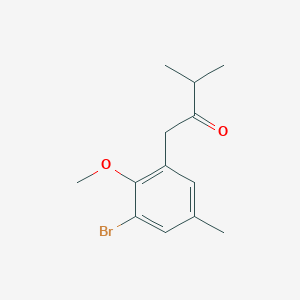

![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
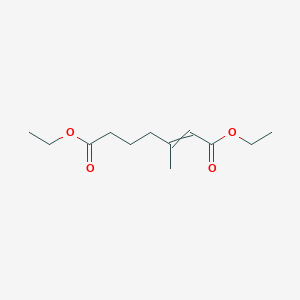
![3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one](/img/structure/B14321814.png)
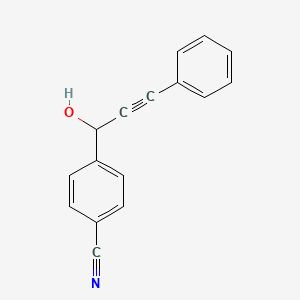
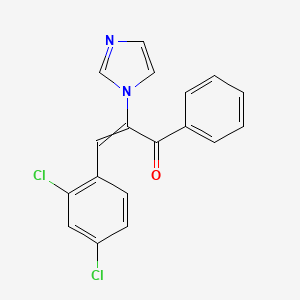
![1-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethyl}-3-(phenylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14321833.png)
